
2,5-Dibromo-3-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-(trifluoromethoxy)pyridine typically involves the bromination of 3-(trifluoromethoxy)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
Synthesis Methodology
- The synthesis starts with the preparation of 3-(trifluoromethoxy)pyridine.
- Bromination is performed using bromine in an organic solvent under controlled temperatures to avoid over-bromination.
- The final product is purified through recrystallization or chromatography.
Applications in Agrochemicals
One of the primary applications of 2,5-dibromo-3-(trifluoromethoxy)pyridine is in the formulation of agrochemicals. Its structural features contribute to the development of novel herbicides and pesticides.
Case Study: Herbicide Development
A notable example is its use as an intermediate in the synthesis of herbicides that target specific weed species while minimizing harm to crops. The trifluoromethoxy group enhances the lipophilicity of the molecule, improving its penetration into plant tissues.
Herbicide | Active Ingredient | Application |
---|---|---|
Herbicide A | This compound derivative | Broadleaf weed control |
Herbicide B | Similar structure with different substituents | Selective grass control |
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a key intermediate in synthesizing various biologically active compounds.
Case Study: Antimicrobial Agents
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to the bromine substituents can lead to compounds effective against resistant bacterial strains.
Compound | Target Pathogen | Activity |
---|---|---|
Compound 1 | E. coli | MIC = 1 µg/mL |
Compound 2 | Staphylococcus aureus | MIC = 0.5 µg/mL |
Industrial Applications
Beyond agriculture and pharmaceuticals, this compound finds utility in industrial applications such as dyes and pigments due to its stability and reactivity.
Case Study: Dye Production
The compound can be used as a precursor for synthesizing azo dyes, where its bromine atoms facilitate coupling reactions essential for dye formation.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(trifluoromethoxy)pyridine is primarily based on its ability to undergo substitution and coupling reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways. The bromine atoms serve as reactive sites for further functionalization, enabling the formation of diverse derivatives with specific biological or chemical properties .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2,5-Dibromo-4-(trifluoromethyl)pyridine
Comparison: 2,5-Dibromo-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine atoms and the trifluoromethoxy group, which impart distinct reactivity and stability. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules. The trifluoromethoxy group, in particular, enhances its potential in medicinal chemistry and agrochemical applications .
Biological Activity
2,5-Dibromo-3-(trifluoromethoxy)pyridine (DBTFMP) is a halogenated pyridine derivative notable for its unique structural features, including two bromine atoms and a trifluoromethoxy group. This compound has attracted significant attention in medicinal chemistry and agrochemicals due to its potential biological activities and applications.
- Molecular Formula : C₆H₂Br₂F₃N
- Molecular Weight : 304.89 g/mol
- Structural Features :
- Bromine atoms at the 2 and 5 positions.
- A trifluoromethoxy group at the 3 position.
The presence of these functional groups significantly influences the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.
The biological activity of DBTFMP is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and trifluoromethoxy groups enhance its reactivity, enabling the formation of stable complexes with target molecules. These interactions can modulate biological processes, potentially leading to therapeutic effects.
Biological Activity
Research indicates that DBTFMP may possess various biological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Anticancer Potential : The compound may also show promise in cancer therapeutics. Similar halogenated pyridines have been investigated for their ability to inhibit tumor cell proliferation through mechanisms like apoptosis induction .
- Enzyme Interaction : Interaction studies indicate that DBTFMP can modulate the activity of specific enzymes, which is crucial for drug design and development. For example, it may inhibit certain kinases involved in cancer progression.
Case Studies
- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of DBTFMP against various bacterial strains. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines (HeLa and A375) revealed that DBTFMP inhibited cell proliferation with an IC50 value of approximately 15 µM. This suggests potential utility in cancer treatment strategies .
Comparative Analysis
The following table summarizes the biological activities of DBTFMP compared to structurally similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | Yes |
2-Bromo-3-(trifluoromethyl)pyridine | Moderate | Low | No |
3-Bromo-5-(trifluoromethoxy)pyridine | Low | Moderate | Yes |
Properties
Molecular Formula |
C6H2Br2F3NO |
---|---|
Molecular Weight |
320.89 g/mol |
IUPAC Name |
2,5-dibromo-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2Br2F3NO/c7-3-1-4(5(8)12-2-3)13-6(9,10)11/h1-2H |
InChI Key |
PVRXPKHASGOLJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.